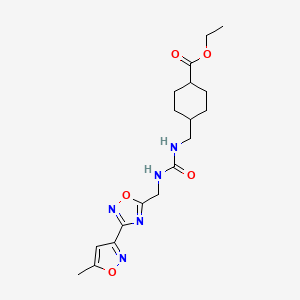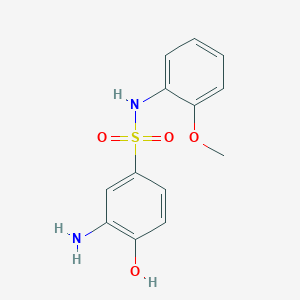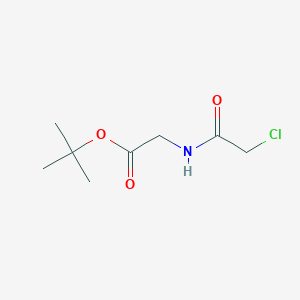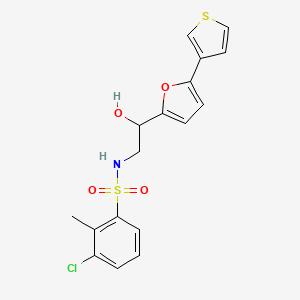
乙酸-4-((3-((3-(5-甲基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)脲基)甲基)环己烷羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C18H25N5O5 and its molecular weight is 391.428. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Quantum Computing and Quantum Algorithms
Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring the use of novel molecules like Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate as qubits (quantum bits) due to their unique electronic properties. These molecules could contribute to the development of efficient quantum algorithms, revolutionizing fields such as cryptography, optimization, and drug discovery .
Drug Delivery Systems
The compound’s structure suggests potential as a drug carrier. Researchers are investigating its ability to encapsulate therapeutic agents and release them selectively in response to specific triggers (e.g., pH, temperature, or enzymatic activity). Such targeted drug delivery systems enhance treatment efficacy while minimizing side effects .
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate could serve as a promising photosensitizer for PDT applications .
Organic Electronics and Optoelectronics
The compound’s conjugated system and electron-rich moieties make it interesting for organic electronics. Researchers are exploring its potential in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. Its tunable properties could lead to efficient and flexible electronic devices .
Antimicrobial Agents
The ureido and oxadiazole groups in this compound suggest potential antimicrobial activity. Researchers are investigating its effectiveness against bacteria, fungi, and viruses. If proven effective, it could contribute to combating drug-resistant pathogens .
Materials Science: Supramolecular Assemblies
Supramolecular chemistry involves designing functional materials through non-covalent interactions. Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate could participate in self-assembly processes, forming intricate structures with applications in nanotechnology, sensors, and catalysis .
CERN welcomes International Year of Quantum Science and Technology Karafs (Apium graveolens Linn) An in-depth review of its historical context, therapeutic properties, ethno pharmacological applications, and scientific research
作用机制
Target of Action
The specific targets these drugs bind to are based on their chemical diversity .
Mode of Action
The isoxazole ring in the compound is known to impart different activities when various groups are substituted on it . The interaction of the compound with its targets would result in changes that contribute to its biological activity.
Biochemical Pathways
Compounds containing the isoxazole moiety have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds containing an isoxazole moiety have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
属性
IUPAC Name |
ethyl 4-[[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-3-26-17(24)13-6-4-12(5-7-13)9-19-18(25)20-10-15-21-16(23-28-15)14-8-11(2)27-22-14/h8,12-13H,3-7,9-10H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPXCMBBWAAGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)


![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2821726.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2821731.png)
![N-[3-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2821734.png)
